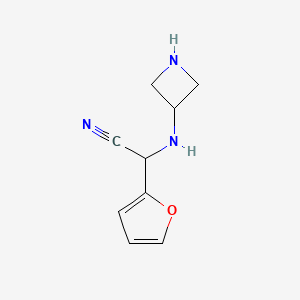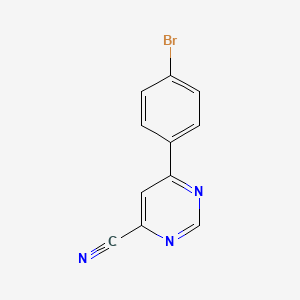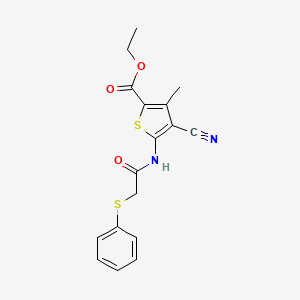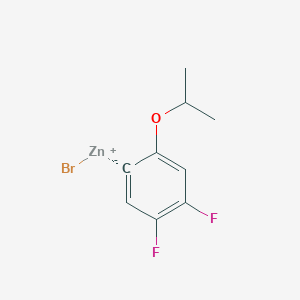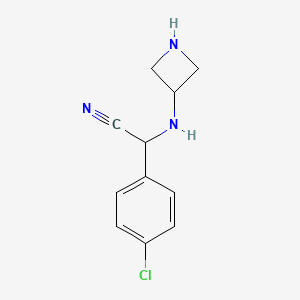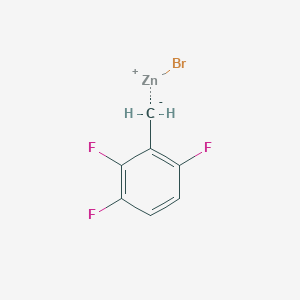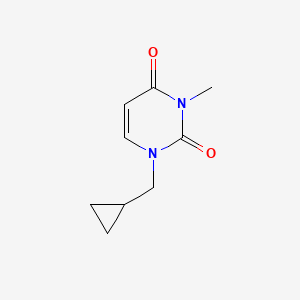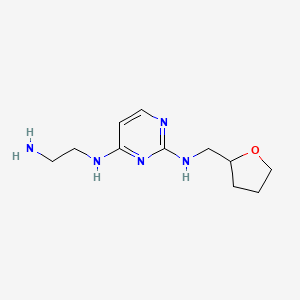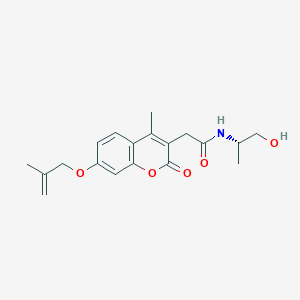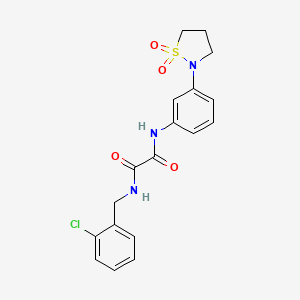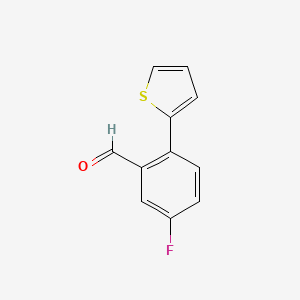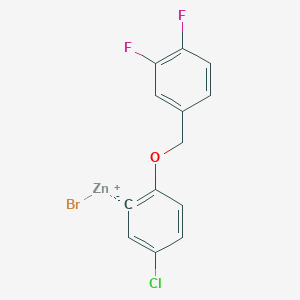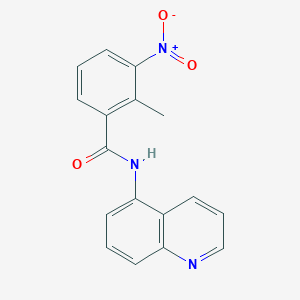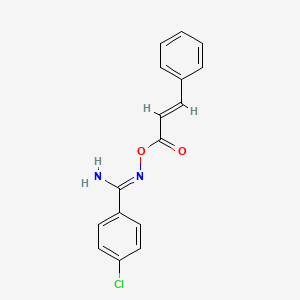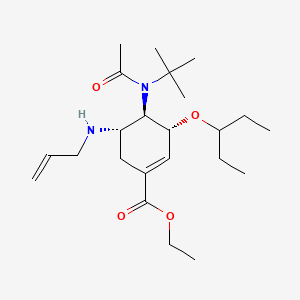
Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multi-step organic reactions. Key steps may include:
- Formation of the cyclohexene ring.
- Introduction of the allylamino group.
- Addition of the N-(tert-butyl)acetamido group.
- Attachment of the pentan-3-yloxy group.
- Esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or chemicals.
Mécanisme D'action
The mechanism by which Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects would involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other cyclohexene derivatives with different functional groups. Examples could be:
- Ethyl (3R,4R,5S)-5-(amino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.
- Ethyl (3R,4R,5S)-5-(allylamino)-4-(acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.
Uniqueness
The uniqueness of Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C23H40N2O4 |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-3-pentan-3-yloxy-5-(prop-2-enylamino)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C23H40N2O4/c1-9-13-24-19-14-17(22(27)28-12-4)15-20(29-18(10-2)11-3)21(19)25(16(5)26)23(6,7)8/h9,15,18-21,24H,1,10-14H2,2-8H3/t19-,20+,21+/m0/s1 |
Clé InChI |
KBTFFNXOHGJPAM-PWRODBHTSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)NCC=C)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)NCC=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


